

How to prepare a Tinkal buffer solution for DNA gel electrophoresis?

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Application Notes and Protocols for DNA Gel Electrophoresis Buffers

Note on "**Tinkal**" Buffer: The term "**Tinkal** buffer" is not a recognized standard in molecular biology for DNA gel electrophoresis. It is highly probable that this is a typographical error for the widely used TAE (Tris-acetate-EDTA) or TBE (Tris-borate-EDTA) buffers. This document provides detailed protocols for the preparation and use of both TAE and TBE buffers, which are the industry standards for nucleic acid electrophoresis.

Introduction

Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) are the most common buffers used for agarose gel electrophoresis of nucleic acids.[1] Both buffers serve to establish a stable pH and provide ions to conduct electricity during the electrophoretic run. The choice between TAE and TBE depends on the specific application, considering factors like the size of the DNA fragments, the desired resolution, and the duration of the electrophoresis.

TAE Buffer is favored for the electrophoresis of larger DNA fragments (>13 kb) and is often used when the DNA is to be recovered from the gel for subsequent enzymatic applications.
 [2] It has a lower buffering capacity that can become exhausted during long runs, but linear, double-stranded DNA migrates faster in TAE.[1]



TBE Buffer has a higher buffering capacity, making it ideal for longer or higher-voltage electrophoresis runs.[3] It is particularly well-suited for separating smaller DNA fragments (<1.5 kbp) and provides sharper resolution.[4] However, borate in TBE can inhibit some enzymatic reactions, which might be a consideration for downstream applications.[4]

The key components of these buffers are:

- Tris (Tris(hydroxymethyl)aminomethane): A common biological buffer that maintains a slightly basic pH, which is crucial for keeping DNA deprotonated and soluble.[5]
- Acetic Acid (in TAE) or Boric Acid (in TBE): Provide the acidic component of the buffer system.
- EDTA (Ethylenediaminetetraacetic acid): A chelating agent that binds divalent cations like magnesium (Mg2+). This is important for inhibiting nucleases that could degrade the DNA sample.[5]

Quantitative Data Summary

The following tables summarize the compositions for preparing concentrated stock solutions and final working solutions of TAE and TBE buffers.

Table 1: Composition of 50x TAE Stock Solution (1 Liter)

Reagent	Amount	Final Concentration (in 50x Stock)
Tris base	242 g	2 M
Glacial Acetic Acid	57.1 mL	1 M
0.5 M EDTA (pH 8.0)	100 mL	0.05 M
Deionized Water	Up to 1 L	-

Source:[6]

Table 2: Composition of 10x TBE Stock Solution (1 Liter)



Reagent	Amount	Final Concentration (in 10x Stock)
Tris base	108 g	0.89 M
Boric Acid	55 g	0.89 M
0.5 M EDTA (pH 8.0)	40 mL	0.02 M
Deionized Water	Up to 1 L	-

Source:

Table 3: Final Concentrations of 1x Working Solutions

Buffer	Component	Final Concentration
1x TAE	Tris-acetate	40 mM
EDTA	1 mM	
1x TBE	Tris	89 mM
Borate	89 mM	
EDTA	2 mM	

Source:[6][7]

Experimental Protocols Preparation of 0.5 M EDTA Stock Solution (pH 8.0)

- Weigh 186.1 g of disodium EDTA•2H2O.
- Add it to 800 mL of deionized water.
- Stir vigorously with a magnetic stirrer.
- Adjust the pH to 8.0 with sodium hydroxide (NaOH). Note: EDTA will not dissolve completely until the pH is adjusted to approximately 8.0.[8]



- Bring the final volume to 1 liter with deionized water.
- Sterilize by autoclaving.

Preparation of 50x TAE Stock Solution

- Weigh 242 g of Tris base and add it to a beaker containing approximately 700 mL of deionized water.[9]
- Dissolve the Tris base completely using a magnetic stirrer.
- Carefully add 57.1 mL of glacial acetic acid to the solution.
- Add 100 mL of 0.5 M EDTA (pH 8.0) stock solution.
- Adjust the final volume to 1 liter with deionized water.
- The pH of a properly prepared 50x TAE stock solution should be around 8.5 and does not require adjustment.[9]
- Store the solution at room temperature. If a precipitate forms over time, warm the solution to 37°C and stir until it redissolves.[10]

Preparation of 10x TBE Stock Solution

- Weigh 108 g of Tris base and 55 g of boric acid.
- Add the solids to a beaker containing approximately 900 mL of deionized water.
- Dissolve the components completely using a magnetic stirrer. This may take some time.
- Add 40 mL of 0.5 M EDTA (pH 8.0) stock solution.
- Adjust the final volume to 1 liter with deionized water.
- The pH of a 10x TBE stock solution should be approximately 8.3 and typically does not need adjustment.[11]



 Store the solution at room temperature. 5x TBE stock solutions are less prone to precipitation than 10x stocks.[4]

Preparation of 1x Working Buffer

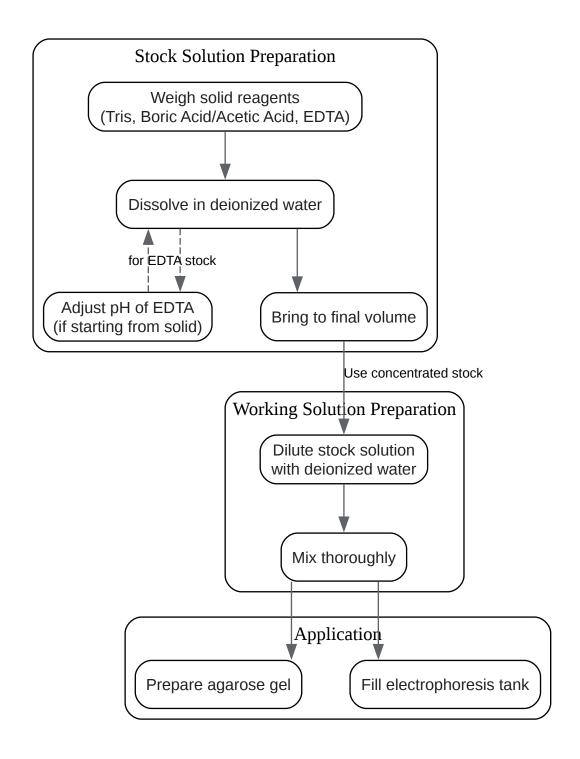
To prepare a 1x working solution from a concentrated stock, dilute the stock solution with deionized water as follows:

- For 1x TAE from 50x stock: Mix 1 part of 50x TAE stock with 49 parts of deionized water (e.g., 20 mL of 50x TAE + 980 mL of dH2O for 1 liter).[6]
- For 1x TBE from 10x stock: Mix 1 part of 10x TBE stock with 9 parts of deionized water (e.g., 100 mL of 10x TBE + 900 mL of dH2O for 1 liter).[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing electrophoresis running buffer.





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Caption: Workflow for preparing DNA electrophoresis buffer.



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